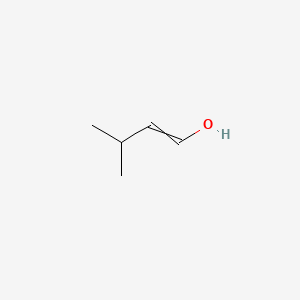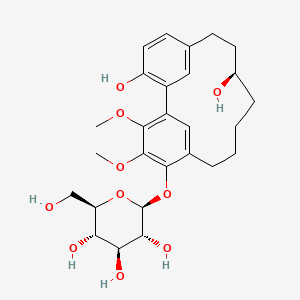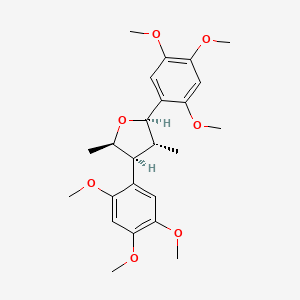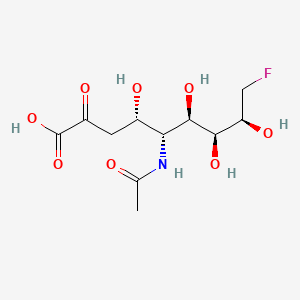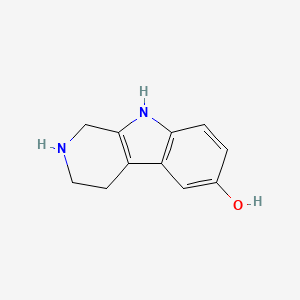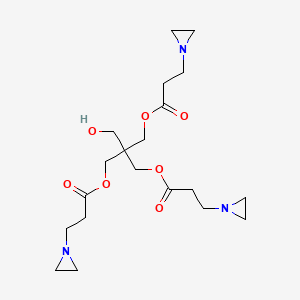
Pentaerythritol tris(3-(1-aziridinyl)propionate)
Overview
Description
Pentaerythritol tris[3-(1-aziridinyl)propionate] is part of the aziridine class of compounds. These compounds are often used in specialized industrial applications as crosslinking agents or other reagents that react with specific functional groups in polymers, resins, or other materials . It is widely used in water-based and some solvent-based inks, coatings, pressure-sensitive adhesives, adhesives, etc., and it has significant resistance to washing, scrubbing, chemicals, and adhesion to various substrates .
Molecular Structure Analysis
The molecular formula of Pentaerythritol tris[3-(1-aziridinyl)propionate] is C20H33N3O7 . The molecular weight is 427.49 .Chemical Reactions Analysis
Pentaerythritol tris[3-(1-aziridinyl)propionate] is part of the aziridine class of compounds which are often used in specialized industrial applications as crosslinking agents or other reagents that react with specific functional groups in polymers, resins, or other materials . It is used as a fluorescent probe for lipid bilayer model membranes and as a marker for living cells in culture .Physical And Chemical Properties Analysis
The physical and chemical properties of Pentaerythritol tris[3-(1-aziridinyl)propionate] are as follows :Scientific Research Applications
Automotive Coatings
Pentaerythritol tris(3-(1-aziridinyl)propionate) is used as a crosslinker in polyurethane-based clearcoats for automotive applications . It significantly improves the wear resistance, chemical resistance, and toughness of the coatings . In particular, it enhances both the physical and chemical properties of polyurethane coatings .
Adhesives
This compound serves as a versatile crosslinker in adhesives . The crosslinkers can effectively enhance the properties of the adhesives .
Surface Hardness Enhancement
The compound plays a vital role in enhancing the surface hardness of materials . It ensures that the coated layer has the desired target-oriented surface hardness or resistance, making it invulnerable to solvents or unexpected external loads .
Resistance to External Damages
In automotive coating fields, the compound is used in the clearcoat layer on top of coating films. This layer effectively protects the inner layers or body frames of the automotive from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .
Fluorescent Probe
Pentaerythritol tris(3-(1-aziridinyl)propionate) is used as a fluorescent probe for lipid bilayer model membranes .
Marker for Living Cells
This compound is used as a marker for living cells in culture .
Surfactant
Pentaerythritol tris(3-(1-aziridinyl)propionate) can be used to prepare detergents, emulsifiers, and other surfactants .
Flame Retardant
This compound can be used to prepare flame-retardant materials, such as fire-resistant coatings and fire-resistant plastics .
Safety And Hazards
properties
IUPAC Name |
[2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O7/c24-13-20(14-28-17(25)1-4-21-7-8-21,15-29-18(26)2-5-22-9-10-22)16-30-19(27)3-6-23-11-12-23/h24H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPCRJOPWXUMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044696 | |
| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol tris(3-(1-aziridinyl)propionate) | |
CAS RN |
57116-45-7 | |
| Record name | Pentaerythritol tris[3-(1-aziridinyl)propionate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57116-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | XAMA 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tris(3-aziridin-1-ylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pentaerythritol tris[3-(1-aziridinyl)propionate] interact with chitosan to form a crosslinked structure, and what are the resulting effects on the film properties?
A1: Pentaerythritol tris[3-(1-aziridinyl)propionate] (PEN) acts as a crosslinking agent by reacting with the carboxyl groups present in carboxymethyl chitosan (CMC). The aziridine rings in PEN open up and form covalent bonds with the carboxyl groups of CMC, creating a three-dimensional network structure []. This crosslinking significantly impacts the film's properties:
- Increased Tensile Strength: Crosslinking with PEN enhances the mechanical strength of the chitosan film. The research showed that CMCSCL film with 4% PEN crosslinker exhibited a tensile strength of 17.1 MPa [].
- Modified Water Uptake: The degree of crosslinking influences the film's water absorption capacity. For instance, the film with 6% PEN demonstrated a water uptake of 111% [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



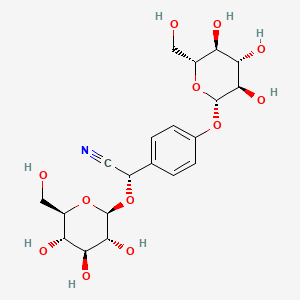
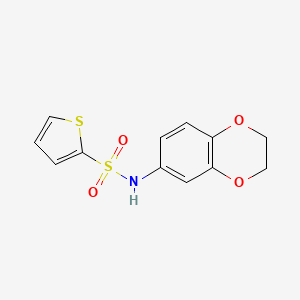
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

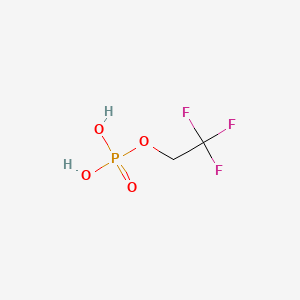

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
